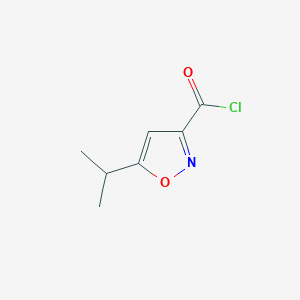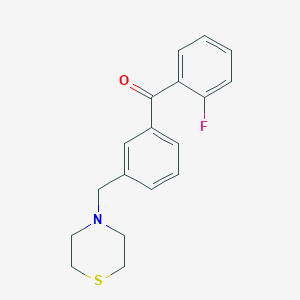
2-Fluoro-3'-thiomorpholinomethylbenzophenone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that typically start from benzazoles or imidazothiadiazoles. For instance, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound is described, which involves the preparation of an intermediate imidazothiadiazole followed by the introduction of a morpholine ring . This suggests that the synthesis of 2-Fluoro-3'-thiomorpholinomethylbenzophenone might also involve a multi-step process, potentially starting from a benzophenone precursor, followed by the introduction of a fluorine atom and a morpholinomethylthio substituent.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using techniques such as IR spectrum, 1H NMR, and X-ray crystal structure analyses . These analyses reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the formation of a supramolecular network in the crystal packing. It can be inferred that 2-Fluoro-3'-thiomorpholinomethylbenzophenone may also exhibit similar intermolecular interactions due to the presence of functional groups capable of hydrogen bonding and aromatic systems suitable for π-π stacking.
Chemical Reactions Analysis
While the specific chemical reactions of 2-Fluoro-3'-thiomorpholinomethylbenzophenone are not detailed in the provided papers, the related compounds show reactivity that is typical for their functional groups. For example, the presence of a fluorophenol moiety in benzoxazole derivatives allows for their application as fluorescent probes, with sensitivity to pH changes and selectivity for metal cations . This indicates that the fluorine atom and the morpholine ring in 2-Fluoro-3'-thiomorpholinomethylbenzophenone may also confer specific reactivity, potentially making it useful in similar applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structures. The presence of fluorine atoms and morpholine rings in the compounds contributes to their chemical behavior, such as acidity and sensitivity to environmental changes like pH . The supramolecular interactions observed in the crystal structures suggest that these compounds may have solid-state properties that are relevant to their potential applications . Therefore, it can be hypothesized that 2-Fluoro-3'-thiomorpholinomethylbenzophenone would have distinct physical and chemical properties that could be explored for various applications, possibly including sensing technologies or as a pharmaceutical intermediate, given the antimicrobial activity observed in similar compounds .
科研应用
Intermolecular Interactions in 1,2,4-Triazoles Derivatives : A study by Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. The study detailed the presence of various intermolecular interactions, including C–H⋯π and lp⋯π interactions, which are critical for understanding the molecular behavior of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Steric Discrimination Based on Diastereoselective Reactions : Iida et al. (2019) investigated fluorinated benzothiazolo imidazole compounds. They found that ortho-fluoro groups can lead to stable N-aryl atropisomers, highlighting the influence of fluorine atoms on molecular structure and reactivity (Iida, Matsuoka, Hasegawa, Vanthuyne, Farran, Roussel, & Kitagawa, 2019).
Antimycobacterial Activity of Synthesized Fluorinated Compounds : Sathe et al. (2011) synthesized various fluorinated benzothiazolo imidazole compounds and assessed their antimicrobial activities. Their research provides insights into the potential biomedical applications of these fluorinated compounds (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Apoptosis Induction in Cell Studies : Zhang, Tao, & Hou (2012) studied the toxicity of fluorophenyl-propenone derivatives on Spodoptera frugiperda (Sf9) cells. The study provides valuable information on the biological effects of these compounds, particularly in inducing cell apoptosis (Zhang, Tao, & Hou, 2012).
Synthesis and Evaluation of Antitumor Agents : Chou et al. (2010) designed and synthesized novel 2-phenylquinolin-4-ones (2-PQs), including fluoro derivatives, and evaluated their cytotoxic activity against tumor cell lines. This study contributes to the understanding of the potential use of these compounds as anticancer agents (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).
Transformation of Phenol to Benzoate : Genthner, Townsend, & Chapman (1989) utilized fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate. This study offers insights into environmental and biochemical processes involving fluorinated compounds (Genthner, Townsend, & Chapman, 1989).
Synthesis and Biological Activity of Fluorinated Compounds : S.V, Bhat, K, & S.K. (2019) synthesized and characterized a fluorinated morpholine derivative, demonstrating its antibacterial, antioxidant, and anti-TB activity. This underscores the potential of fluorinated compounds in pharmaceutical applications (S.V, Bhat, K, & S.K., 2019).
Synthesis and Anticancer Activity of Quinolinone Derivatives : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities. This study contributes to the ongoing research in anticancer drug development (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).
性质
IUPAC Name |
(2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFYBJWGZBIMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643380 |
Source


|
| Record name | (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3'-thiomorpholinomethylbenzophenone | |
CAS RN |
898763-40-1 |
Source


|
| Record name | (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
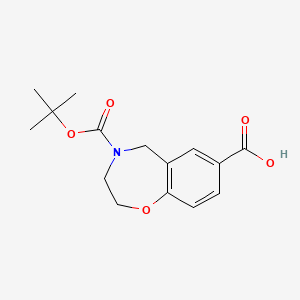
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

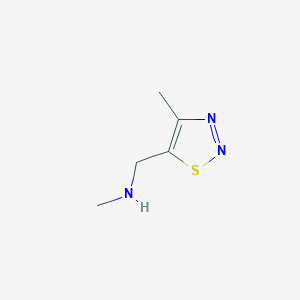
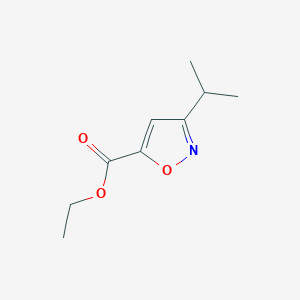
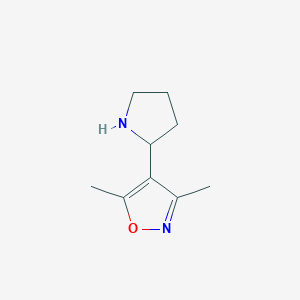
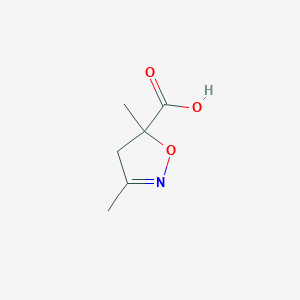
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
